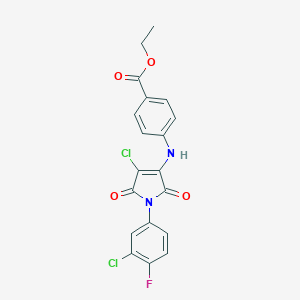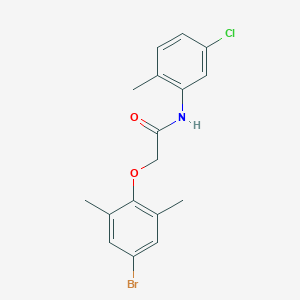![molecular formula C23H19ClN2O4S B285175 2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285175.png)
2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of histone deacetylases, which play a critical role in regulating gene expression and cell growth. Additionally, it has been shown to inhibit the activity of various kinases and transcription factors involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate in lab experiments include its potential as a therapeutic agent for various diseases, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and anti-oxidant properties. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and its potential as an anti-cancer agent. Finally, research is needed to develop more efficient and effective synthesis methods for 2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate, as well as to optimize its pharmacokinetic and pharmacodynamic properties for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate involves several steps, including the reaction of 2-chlorobenzyl chloride with 5-amino-4-oxo-2-thioxo-thieno[2,3-d]pyrimidine-3-carboxylic acid ethyl ester in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of potassium carbonate and acetonitrile to yield the final product.
Applications De Recherche Scientifique
2-chlorobenzyl 2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential as an anti-cancer agent, with promising results in vitro. Additionally, it has been investigated for its anti-inflammatory and anti-oxidant properties, as well as its potential as a therapeutic agent for neurological disorders.
Propriétés
Formule moléculaire |
C23H19ClN2O4S |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
(2-chlorophenyl)methyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate |
InChI |
InChI=1S/C23H19ClN2O4S/c1-14(23(28)30-11-16-5-3-4-6-19(16)24)26-13-25-21-20(22(26)27)18(12-31-21)15-7-9-17(29-2)10-8-15/h3-10,12-14H,11H2,1-2H3 |
Clé InChI |
URFFTGXIHXGNST-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC1=CC=CC=C1Cl)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)OC |
SMILES canonique |
CC(C(=O)OCC1=CC=CC=C1Cl)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)

![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)
